3-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]propanoic acid
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Overview
Description
3-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]propanoic acid is a chemical compound with the molecular formula C13H19N3O2 and a molecular weight of 249.31 g/mol . This compound is primarily used in research and development, particularly in the pharmaceutical industry for testing and as a reference standard .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]propanoic acid typically involves the reaction of 4-methylpyridine with piperazine, followed by the addition of propanoic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated reactors and continuous flow systems may be employed to increase efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-(4-(Pyridin-2-yl)piperazin-1-yl)propanoic acid: Similar structure but with a pyridin-2-yl group instead of a 4-methylpyridin-2-yl group.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Contains a piperazine ring and pyridine moiety but with additional functional groups.
Uniqueness
3-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]propanoic acid is unique due to its specific combination of a 4-methylpyridin-2-yl group and a piperazine ring, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-11-2-4-14-12(10-11)16-8-6-15(7-9-16)5-3-13(17)18/h2,4,10H,3,5-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHYQSVWKOFFHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCN(CC2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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